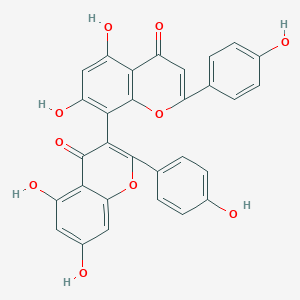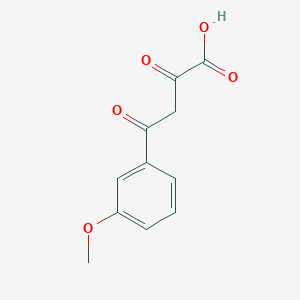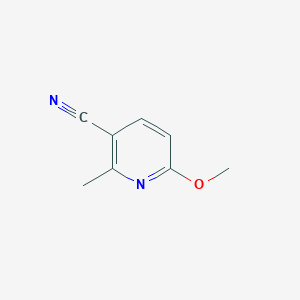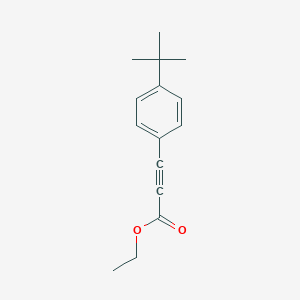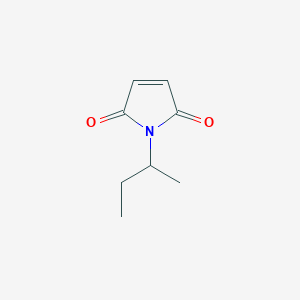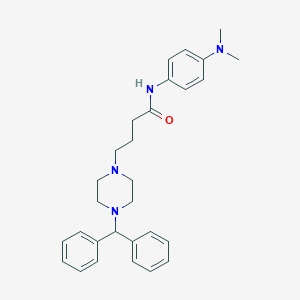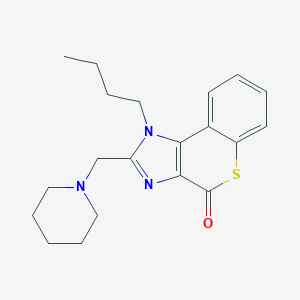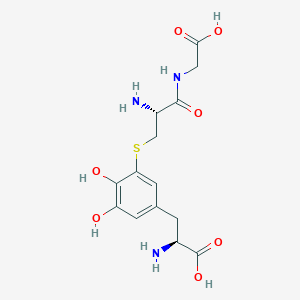
5-S-Cysteinyl-glycyldopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-S-Cysteinyl-glycyldopa, also known as glutathionyl-5-S-cysteinyl-dopa, is a naturally occurring tripeptide that is synthesized in the human body. It is a derivative of the melanin pigment and is found in various tissues, including the skin, hair, and eyes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and cosmetics.
Mechanism Of Action
The exact mechanism of action of 5-S-Cysteinyl-glycyldopa is not fully understood. However, it is believed to work by scavenging free radicals and protecting cells from oxidative damage. It may also help regulate melanin production in the skin, which could explain its skin-lightening properties.
Biochemical And Physiological Effects
5-S-Cysteinyl-glycyldopa has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties and may help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and may help reduce inflammation in the body. Additionally, it has been found to have immunomodulatory effects and may help regulate the immune system.
Advantages And Limitations For Lab Experiments
One advantage of using 5-S-Cysteinyl-glycyldopa in lab experiments is that it is a naturally occurring compound that is found in the human body. This makes it easier to study its effects on the body and to determine its potential applications. However, one limitation of using this compound is that its synthesis process is complex and not fully understood. This makes it difficult to produce large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on 5-S-Cysteinyl-glycyldopa. One area of research is the potential use of this compound in cancer treatment. Further studies are needed to determine the exact mechanism of action of 5-S-Cysteinyl-glycyldopa and to investigate its potential as a cancer treatment.
Another area of research is the potential use of 5-S-Cysteinyl-glycyldopa in skin and hair care products. Further studies are needed to determine the optimal concentration of the compound for use in these products and to investigate its potential benefits for the skin and hair.
Conclusion:
In conclusion, 5-S-Cysteinyl-glycyldopa is a naturally occurring tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and immunomodulatory properties, and may have potential applications in medicine and cosmetics. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential benefits for the body.
Synthesis Methods
5-S-Cysteinyl-glycyldopa is synthesized through the oxidation of tyrosine residues in melanin. The process involves the addition of cysteine and glycine to the tyrosine residues, resulting in the formation of the tripeptide. The synthesis process is complex and is still not fully understood.
Scientific Research Applications
5-S-Cysteinyl-glycyldopa has been extensively studied for its potential applications in various fields. In medicine, it has been found to have antioxidant properties and may help protect cells from damage caused by free radicals. It has also been investigated for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
In cosmetics, 5-S-Cysteinyl-glycyldopa has been found to have skin-lightening properties and may help reduce the appearance of age spots and other skin discolorations. It has also been investigated for its potential use in hair care products, as it may help improve the strength and elasticity of hair.
properties
CAS RN |
110823-49-9 |
|---|---|
Product Name |
5-S-Cysteinyl-glycyldopa |
Molecular Formula |
C14H19N3O7S |
Molecular Weight |
373.38 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H19N3O7S/c15-7(14(23)24)1-6-2-9(18)12(21)10(3-6)25-5-8(16)13(22)17-4-11(19)20/h2-3,7-8,18,21H,1,4-5,15-16H2,(H,17,22)(H,19,20)(H,23,24)/t7-,8-/m0/s1 |
InChI Key |
BEKGUNWQTPPXTG-YUMQZZPRSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)N)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
synonyms |
5-S-cysteinyl-glycine-dopa 5-S-cysteinyl-glycyl-dopa 5-S-cysteinyl-glycyldopa |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



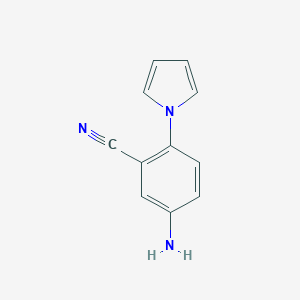
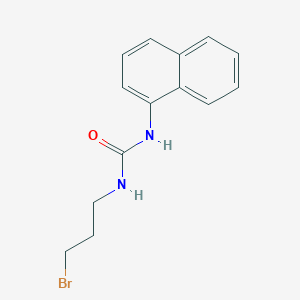
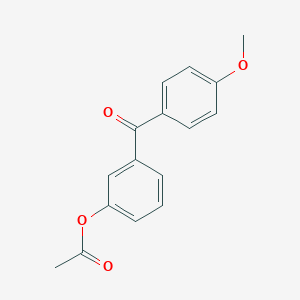
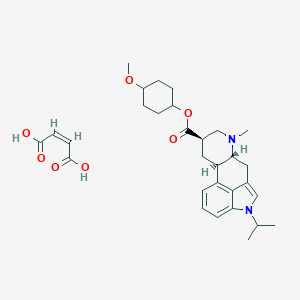
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
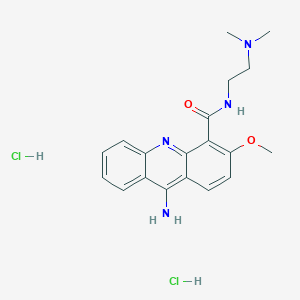
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
